2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine
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Overview
Description
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine is an organohalide compound with the molecular formula C8H9ClINO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a 2-methoxyethoxy group. The unique combination of these substituents imparts specific chemical properties and reactivity to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The 2-methoxyethoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridine derivatives, such as:
- 2-Chloro-3-iodopyridine
- 2-Chloro-6-iodopyridine
- 3-Iodo-6-(2-methoxyethoxy)pyridine
Uniqueness
What sets 2-Chloro-6-iodo-3-(2-methoxyethoxy)pyridine apart is the specific combination of chlorine, iodine, and the 2-methoxyethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9ClINO2 |
---|---|
Molecular Weight |
313.52 g/mol |
IUPAC Name |
2-chloro-6-iodo-3-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9ClINO2/c1-12-4-5-13-6-2-3-7(10)11-8(6)9/h2-3H,4-5H2,1H3 |
InChI Key |
PHKYDFLLEDLCRO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(N=C(C=C1)I)Cl |
Origin of Product |
United States |
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